Diphosphorus tetraiodide

Overview

Description

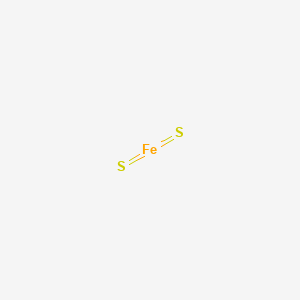

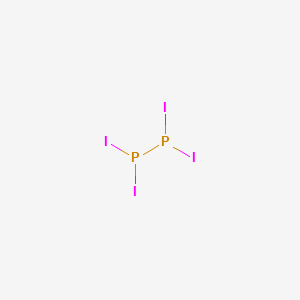

Diphosphorus tetraiodide is an inorganic compound with the chemical formula I₄P₂. It is known for its distinctive orange-yellow crystalline appearance. This compound is primarily used in deoxygenation reactions, where it helps convert various organic compounds into their deoxygenated forms .

Mechanism of Action

Diphosphorus tetraiodide, also known as Hypodiphosphorous tetraiodide or diiodophosphanyl(diiodo)phosphane, is an orange crystalline solid that has been used as a reducing agent in organic chemistry .

Target of Action

This compound shows a high affinity for oxygen . It primarily targets oxygen-containing compounds, such as alcohols and carboxylic acids .

Mode of Action

The compound interacts with its targets by substituting the oxygen in alcohols to form alkyl iodides . It can also convert carboxylic acids to nitriles .

Biochemical Pathways

The affected pathways involve the conversion of oxygen-containing compounds to their corresponding iodides or nitriles . The downstream effects include the formation of new compounds with different properties and potential applications.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of target molecules. For instance, it can convert epoxides into alkenes and aldoximes into nitriles . It can also cyclize 2-aminoalcohols to aziridines and convert α,β-unsaturated carboxylic acids to α,β-unsaturated bromides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to decompose in water , suggesting that it is more stable and effective in dry, anhydrous conditions. Furthermore, it is non-flammable , indicating that it can be safely used in environments where heat is applied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphosphorus tetraiodide can be synthesized by reacting potassium iodide with phosphorus trichloride in the presence of diethyl ether. The reaction mixture is refluxed for about 12 hours, followed by solvent removal under reduced pressure. The residue is then extracted with boiling dichloromethane, and the extract is concentrated and cooled to obtain orange needle-like crystals of hypodiphosphorous tetraiodide .

Industrial Production Methods: While the laboratory synthesis of hypodiphosphorous tetraiodide is well-documented, there is limited information on its large-scale industrial production. The methods used in laboratories can be scaled up with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Diphosphorus tetraiodide primarily undergoes deoxygenation reactions. It is effective in converting sulfoxides, selenoxides, nitroalkanes, pyridine-N-oxides, and epoxides into their corresponding deoxygenated forms .

Common Reagents and Conditions:

Sulfoxides and Selenoxides: this compound is used in the presence of an inert solvent like dichloromethane.

Nitroalkanes and Pyridine-N-oxides: The reactions are typically carried out under mild conditions with hypodiphosphorous tetraiodide as the deoxygenating agent.

Epoxides: The compound is used to convert epoxides into alkenes under controlled conditions.

Major Products: The major products formed from these reactions are the deoxygenated forms of the starting materials, such as alkenes from epoxides and sulfides from sulfoxides .

Scientific Research Applications

Diphosphorus tetraiodide has several applications in scientific research:

Chemistry: It is widely used as a deoxygenating agent in organic synthesis, facilitating the conversion of various functional groups.

Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds.

Comparison with Similar Compounds

Phosphorus triiodide (PI₃): Used in similar deoxygenation reactions but has different reactivity and selectivity.

Phosphorus pentaiodide (PI₅): Another iodine-containing phosphorus compound with distinct chemical properties.

Diphosphorus tetraiodide (P₂I₄): Similar in structure but differs in its reactivity and applications.

Uniqueness: this compound is unique due to its specific deoxygenating capabilities and its ability to selectively target various functional groups under mild conditions. This makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name |

diiodophosphanyl(diiodo)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I4P2/c1-5(2)6(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXQTQYRRHHWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(P(I)I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2I4, I4P2 | |

| Record name | diphosphorus tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diphosphorus_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065474 | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5654 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13455-00-0 | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13455-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypodiphosphorous tetraiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphorous tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of diphosphorus tetraiodide?

A1: The molecular formula of this compound is P2I4, and its molecular weight is 569.54 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A3: The infrared (IR) spectrum of this compound provides valuable insights into its structure. Crystalline P2I4 exhibits an IR spectrum consistent with C2h symmetry. In solution, the IR spectrum shows significant differences, including additional bands, suggesting a staggered C2 conformation. []

Q3: What is the thermal stability of this compound?

A4: this compound is relatively unstable at room temperature and can decompose upon heating. []

Q4: How should this compound be stored?

A5: this compound is sensitive to light and moisture. It should be stored under nitrogen in a dark and dry environment to prevent degradation. []

Q5: What types of reactions can this compound facilitate?

A5: this compound has proven effective in a wide range of organic transformations, including:

- Deoxygenation: It efficiently reduces sulfoxides to sulfides, [] N-oxides to amines, [] and facilitates the deoxygenation of α-hydroxyl groups in phosphine oxides. []

- Desulfurization: It converts thioketones to hydrocarbons [, ] and thioamides to nitriles. []

- Reductive Cleavage: It cleaves nitrogen-nitrogen bonds in azido, azo, azoxy, and hydrazo compounds, yielding the corresponding amines. []

- Cyclization: It promotes the formation of aziridines from 2-aminoalcohols. []

- Condensation: It acts as a condensing agent for the synthesis of amides from carboxylic acids and amines. []

- Iodination: It facilitates the conversion of alcohols to iodoalkanes. []

- Dehydration: It can dehydrate aldoximes to nitriles. []

Q6: Can you provide examples of the use of this compound in the synthesis of specific compounds?

A6: Certainly! Here are some examples from the research:

- Synthesis of Furans: P2I4 mediates the rapid reductive ring-closure of 2-ene-1,4-diones to furans at room temperature. []

- Synthesis of Benzyl Sulfides: It enables the direct conversion of benzyl alcohols to benzyl sulfides in the presence of organic disulfides. []

- Synthesis of Amino Alkyl Iodides: P2I4 is employed in the ultrasound-accelerated synthesis of N-protected amino alkyl iodides from amino alcohols. []

- Synthesis of Diphenylvinylphosphine Oxides: It facilitates the novel preparation of diphenylvinylphosphine oxides via direct deoxygenation of 1,2-epoxyethyldiphenylphosphine oxides. []

Q7: What are the advantages of using this compound as a reagent?

A7: this compound offers several advantages:

- High Selectivity: It demonstrates high regioselectivity in epoxide ring-opening reactions [] and chemoselectivity in deoxygenation reactions. []

Q8: Are there any limitations to the use of this compound?

A8: While a versatile reagent, some limitations exist:

Q9: Have computational methods been applied to study this compound?

A11: Yes, computational studies have investigated the molecular geometry and vibrational frequencies of P2I4. [] These studies provide insights into its structure and bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.